Cas no 844466-10-0 (3-(3-methylbenzenesulfonyl)-1-(oxolan-2-yl)methyl-1H-pyrrolo2,3-bquinoxalin-2-amine)

3-(3-methylbenzenesulfonyl)-1-(oxolan-2-yl)methyl-1H-pyrrolo2,3-bquinoxalin-2-amine 化学的及び物理的性質
名前と識別子
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- 3-(3-methylphenyl)sulfonyl-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxalin-2-amine
- 1H-Pyrrolo[2,3-b]quinoxalin-2-amine, 3-[(3-methylphenyl)sulfonyl]-1-[(tetrahydro-2-furanyl)methyl]-
- 3-(3-methylbenzenesulfonyl)-1-(oxolan-2-yl)methyl-1H-pyrrolo2,3-bquinoxalin-2-amine
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- インチ: 1S/C22H22N4O3S/c1-14-6-4-8-16(12-14)30(27,28)20-19-22(25-18-10-3-2-9-17(18)24-19)26(21(20)23)13-15-7-5-11-29-15/h2-4,6,8-10,12,15H,5,7,11,13,23H2,1H3
- InChIKey: NUIGMGMPPDPRGD-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC=CC=2)N=C2C(S(C3=CC=CC(C)=C3)(=O)=O)=C(N)N(CC3CCCO3)C=12
3-(3-methylbenzenesulfonyl)-1-(oxolan-2-yl)methyl-1H-pyrrolo2,3-bquinoxalin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3225-2477-15mg |
3-(3-methylbenzenesulfonyl)-1-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine |
844466-10-0 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
Life Chemicals | F3225-2477-3mg |
3-(3-methylbenzenesulfonyl)-1-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine |
844466-10-0 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3225-2477-20μmol |
3-(3-methylbenzenesulfonyl)-1-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine |
844466-10-0 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
Life Chemicals | F3225-2477-20mg |
3-(3-methylbenzenesulfonyl)-1-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine |
844466-10-0 | 90%+ | 20mg |
$99.0 | 2023-04-27 | |
Life Chemicals | F3225-2477-1mg |
3-(3-methylbenzenesulfonyl)-1-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine |
844466-10-0 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3225-2477-5mg |
3-(3-methylbenzenesulfonyl)-1-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine |
844466-10-0 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
Life Chemicals | F3225-2477-5μmol |
3-(3-methylbenzenesulfonyl)-1-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine |
844466-10-0 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
Life Chemicals | F3225-2477-40mg |
3-(3-methylbenzenesulfonyl)-1-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine |
844466-10-0 | 90%+ | 40mg |
$140.0 | 2023-04-27 | |
Life Chemicals | F3225-2477-2mg |
3-(3-methylbenzenesulfonyl)-1-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine |
844466-10-0 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
Life Chemicals | F3225-2477-10μmol |
3-(3-methylbenzenesulfonyl)-1-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine |
844466-10-0 | 90%+ | 10μl |
$69.0 | 2023-04-27 |
3-(3-methylbenzenesulfonyl)-1-(oxolan-2-yl)methyl-1H-pyrrolo2,3-bquinoxalin-2-amine 関連文献
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
3-(3-methylbenzenesulfonyl)-1-(oxolan-2-yl)methyl-1H-pyrrolo2,3-bquinoxalin-2-amineに関する追加情報
Introduction to 3-(3-Methylbenzenesulfonyl)-1-(oxolan-2-yl)methyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine (CAS No. 844466-10-0)
3-(3-Methylbenzenesulfonyl)-1-(oxolan-2-yl)methyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine (CAS No. 844466-10-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The unique structural features of this compound, particularly the presence of the 3-methylbenzenesulfonyl and (oxolan-2-yl)methyl groups, contribute to its potential therapeutic applications.
The chemical structure of 3-(3-Methylbenzenesulfonyl)-1-(oxolan-2-yl)methyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine is characterized by a quinoxaline core with additional functional groups that enhance its pharmacological profile. The quinoxaline ring system is a heterocyclic aromatic compound consisting of two benzene rings fused with a pyrrole and a pyridine ring. This core structure is often associated with potent biological activities due to its ability to interact with various biological targets.
The 3-methylbenzenesulfonyl group is a key substituent that imparts specific properties to the molecule. Sulfonyl groups are known for their electron-withdrawing effects, which can influence the electronic distribution within the molecule and affect its reactivity and binding affinity to biological targets. The presence of this group may also enhance the solubility and stability of the compound in biological systems.
The (oxolan-2-yl)methyl group is another significant feature of this compound. Oxolanes are five-membered cyclic ethers that can confer conformational rigidity and stereoselectivity to the molecule. This can be crucial for optimizing the compound's interaction with specific receptors or enzymes, thereby enhancing its therapeutic efficacy.
In recent years, there has been a growing interest in the development of quinoxaline derivatives as potential therapeutic agents. Studies have shown that compounds with similar structural features exhibit promising antitumor activity against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that a series of quinoxaline derivatives, including those with sulfonyl and oxolane substituents, demonstrated significant cytotoxicity against human lung cancer cells (A549) and breast cancer cells (MCF-7). The researchers attributed this activity to the ability of these compounds to induce apoptosis and inhibit cell proliferation.
Beyond antitumor activity, quinoxaline derivatives have also been explored for their anti-inflammatory properties. Inflammation is a complex biological response involving various cellular and molecular processes, and targeting specific inflammatory pathways can be beneficial in treating conditions such as arthritis and inflammatory bowel disease. A study in the European Journal of Medicinal Chemistry found that certain quinoxaline derivatives effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
The antimicrobial potential of quinoxaline derivatives has also been investigated. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antibiotics. A study published in the Journal of Antibiotics reported that a series of quinoxaline derivatives exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The researchers suggested that the sulfonyl and oxolane substituents played a crucial role in enhancing the antibacterial activity by disrupting bacterial cell membranes.
The synthesis of 3-(3-Methylbenzenesulfonyl)-1-(oxolan-2-yl)methyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multistep reactions starting from readily available starting materials. One common synthetic route involves the condensation of an appropriate amine with a substituted benzene sulfonyl chloride to form an intermediate sulfonamide, followed by cyclization to form the quinoxaline core. The final step involves introducing the oxolane substituent through an alkylation reaction.
In terms of pharmacokinetics, studies have shown that compounds with similar structures exhibit favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity. These properties make them suitable for further development as potential drug candidates. However, more detailed preclinical studies are needed to fully evaluate their safety and efficacy before advancing to clinical trials.
The potential applications of 3-(3-Methylbenzenesulfonyl)-1-(oxolan-2-yl)methyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine extend beyond traditional medicinal chemistry. For example, this compound could be used as a lead structure for developing novel imaging agents or probes for studying biological processes at the molecular level. The unique electronic properties of quinoxaline derivatives make them suitable for conjugation with fluorescent dyes or other imaging modalities.
In conclusion, 3-(3-Methylbenzenesulfonyl)-1-(oxolan-2-yl)methyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine (CAS No. 844466-10-0) is a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to explore its mechanisms of action and optimize its properties for use in various medical settings. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing drug discovery and development efforts.
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